An In-Depth Technical Guide to 6-Chloro-1-methylindazole-3-boronic acid Pinacol Ester: Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 6-Chloro-1-methylindazole-3-boronic acid Pinacol Ester: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, a key building block in modern medicinal chemistry and organic synthesis. The guide details its chemical structure, physicochemical properties, and a representative synthesis protocol. A significant focus is placed on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This document serves as a practical resource for researchers, offering insights into the causality behind experimental choices and providing a framework for its effective utilization in drug discovery and development.
Introduction: The Strategic Importance of the Indazole Scaffold and Boronic Esters
The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The targeted functionalization of this heterocyclic system is crucial for the development of novel drug candidates. 6-Chloro-1-methylindazole-3-boronic acid pinacol ester has emerged as a versatile and valuable reagent for this purpose.
Boronic acids and their corresponding pinacol esters are indispensable tools in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The pinacol ester functionality offers significant advantages over the free boronic acid; the pinacol group acts as a protecting group, rendering the molecule more stable to air and moisture, which translates to a longer shelf life and easier handling and purification.[4] This stability is critical for multi-step syntheses where the integrity of reactive functional groups must be maintained.
This guide will delve into the essential technical aspects of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester, providing a robust foundation for its application in the laboratory.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester is characterized by a chlorinated and N-methylated indazole core, with a pinacol boronate group at the 3-position.
Caption: Chemical Structure of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester
| Property | Value | Source |
| CAS Number | 1444973-10-8 | Commercial Supplier Data |
| Molecular Formula | C₁₄H₁₈BClN₂O₂ | Calculated |
| Molecular Weight | 292.57 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class of compound |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, and DMF. | General knowledge of boronic esters |
Note: The physicochemical properties are based on typical values for this class of compounds and data from commercial suppliers, and should be confirmed by experimental analysis.
Synthesis of Indazole Boronic Acid Pinacol Esters: A Representative Protocol
The following is a representative, field-proven protocol for the synthesis of an indazole boronic acid pinacol ester, which can be adapted for the target molecule. The causality behind the choice of reagents is explained to provide a deeper understanding of the reaction mechanism.
Miyaura Borylation Workflow
Caption: General workflow for Miyaura borylation.
Step-by-Step Methodology
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the starting material, 3-iodo-6-chloro-1-methylindazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq), and a base, typically potassium acetate (KOAc, 3.0 eq).
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Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The excess of the diboron reagent ensures complete consumption of the starting halide. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation. Potassium acetate acts as the base, which is essential for the catalytic cycle.[4]
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Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene to the flask.
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Causality: Anhydrous and oxygen-free solvents are necessary to maintain the activity of the palladium catalyst.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Causality: The aqueous work-up removes the inorganic salts (e.g., potassium salts) and any water-soluble impurities.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Causality: Column chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst.
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Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 6-Chloro-1-methylindazole-3-boronic acid pinacol ester lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a new carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl halides or triflates, enabling the synthesis of complex biaryl structures.[3][5]
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
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Reaction Setup: In a reaction vessel, combine 6-Chloro-1-methylindazole-3-boronic acid pinacol ester (1.0-1.2 eq), the aryl or heteroaryl halide/triflate (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
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Causality: A slight excess of the boronic ester is often used to ensure complete consumption of the potentially more valuable halide partner. The choice of catalyst can significantly impact the reaction efficiency and should be optimized for the specific substrates.
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Solvent and Base Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate, potassium carbonate, or cesium carbonate).
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Causality: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The biphasic solvent system facilitates the interaction of both the organic-soluble and water-soluble components.[5]
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Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes or by using several freeze-pump-thaw cycles.
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Causality: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as determined by a suitable monitoring technique (TLC or LC-MS).
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Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Safety and Handling
As with all laboratory chemicals, 6-Chloro-1-methylindazole-3-boronic acid pinacol ester should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for boronic acid pinacol esters should be followed.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
Conclusion
6-Chloro-1-methylindazole-3-boronic acid pinacol ester is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the functionalization of the indazole scaffold. This guide has provided a comprehensive overview of its properties, a representative synthesis, and a detailed protocol for its application, empowering researchers to effectively utilize this important reagent in their synthetic endeavors.
References
- Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 368290, Boric acid, pinacol ester. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the boronic ester in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations.
- Santos, M. A. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Almeida, P., et al. (2020).
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 130(48), 16498-16500.
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Organic Chemistry Portal. Suzuki-Miyaura Coupling. Retrieved from [Link]
- Organic Syntheses (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
- Marinaro, W. A., & Stella, V. J. (2005).
Sources
- 1. researchgate.net [researchgate.net]
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